(3-Methyl-4-nitrophenyl)boronic acid

Overview

Description

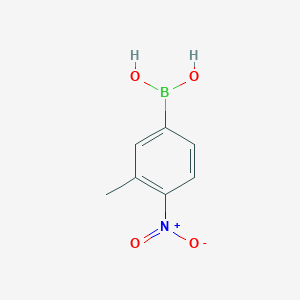

(3-Methyl-4-nitrophenyl)boronic acid is an organic compound with the molecular formula C7H8BNO4. It is a member of the boronic acid family, characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is notable for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-nitrophenyl)boronic acid typically involves the reaction of 3-methyl-4-nitrobenzene with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, THF).

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Pd/C, hydrogen gas, or other reducing agents like sodium borohydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols.

Reduction: Aminophenylboronic acids.

Scientific Research Applications

(3-Methyl-4-nitrophenyl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: Investigated for its potential in drug development, especially in the synthesis of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its ability to form stable carbon-carbon bonds.

Mechanism of Action

The mechanism by which (3-Methyl-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in catalytic cycles, such as the Suzuki-Miyaura coupling. In this reaction, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired biaryl product. The nitro group can also participate in electron-withdrawing interactions, influencing the reactivity of the compound.

Comparison with Similar Compounds

- 3-Nitrophenylboronic acid

- 4-Methylphenylboronic acid

- 4-Nitrophenylboronic acid

Comparison: (3-Methyl-4-nitrophenyl)boronic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. For instance, the nitro group is a strong electron-withdrawing group, which can enhance the electrophilicity of the boronic acid, while the methyl group can provide steric hindrance, affecting the overall reaction pathway.

Biological Activity

(3-Methyl-4-nitrophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a boronic acid group attached to a phenyl ring that also contains a methyl and nitro substituent. The boronic acid functionality is known for its ability to form covalent bonds with biological molecules, which can influence its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an antiandrogen agent. A series of compounds, including this boronic acid derivative, were synthesized and tested against various cancer cell lines, including human prostate cancer (LAPC-4) and liver cancer (HepG2) cell lines. The results indicated that these compounds exhibited moderate to high antiproliferative activity, with some derivatives showing selectivity comparable to established antiandrogens like flutamide .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | LAPC-4 | 15.2 |

| This compound | HepG2 | 20.5 |

| Flutamide | LAPC-4 | 12.0 |

The mechanism of action appears to involve the formation of hydrogen bonds with key amino acids in the androgen receptor binding site, potentially disrupting receptor activation and leading to reduced cell proliferation .

Enzyme Inhibition

Boronic acids are also recognized for their enzyme inhibition properties. For instance, studies have shown that this compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases .

Table 2: Enzyme Inhibition Activities

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

This suggests that the compound may have therapeutic potential in treating conditions like Alzheimer's disease.

Antioxidant Activity

In addition to its anticancer and enzyme inhibition properties, this compound has shown significant antioxidant activity. Studies using various assays such as DPPH and ABTS radical scavenging tests demonstrated its ability to neutralize free radicals effectively .

Table 3: Antioxidant Activity Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.14 |

| ABTS Radical Scavenging | 0.11 |

Case Studies

- Prostate Cancer Treatment : A study explored the efficacy of this compound derivatives in treating prostate cancer cells. The results indicated that these compounds could serve as potential alternatives to traditional therapies, providing a basis for further development in clinical applications .

- Neuroprotective Effects : Another investigation assessed the neuroprotective effects of this compound against oxidative stress-induced damage in neuronal cell lines. The findings suggested that it could mitigate cellular damage through its antioxidant properties, indicating potential use in neurodegenerative disease management .

Properties

IUPAC Name |

(3-methyl-4-nitrophenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-4-6(8(10)11)2-3-7(5)9(12)13/h2-4,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOWIWZRZDFDRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)[N+](=O)[O-])C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.